Home > Products > Screening Compounds P107674 > Ibandronate sodium
Ibandronate sodium - 138844-81-2

Ibandronate sodium

Catalog Number: EVT-253613
CAS Number: 138844-81-2
Molecular Formula: C9H23NNaO7P2
Molecular Weight: 342.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibandronate sodium, also known as Ibandronate sodium salt, is a synthetic, nitrogen-containing bisphosphonate compound. [, , ] It is primarily recognized for its role in scientific research as a potent inhibitor of bone resorption. [, ] This characteristic makes it valuable for studying bone metabolism and related disorders.

Future Directions
  • Novel Drug Delivery Systems: Exploring novel drug delivery systems for Ibandronate sodium, such as nanoparticle formulations, could enhance its therapeutic efficacy and minimize potential side effects. []

  • Combination Therapies: Investigating the potential of combining Ibandronate sodium with other therapeutic agents could lead to more effective treatments for osteoporosis and other bone-related disorders. []

Alendronate Sodium

Compound Description: Alendronate Sodium is a bisphosphonate medication used to treat osteoporosis and other bone diseases. It functions by inhibiting bone resorption by osteoclasts. []

Relevance: Like Ibandronate sodium, Alendronate sodium is an oral bisphosphonate commonly used to manage osteoporosis. Both drugs are structurally similar, belonging to the bisphosphonate class, and share a similar mechanism of action by inhibiting bone resorption. []

Risedronate Sodium

Compound Description: Risedronate sodium is another bisphosphonate medication used to treat osteoporosis and Paget's disease of the bone. It functions by inhibiting bone resorption, thereby preventing bone loss. [, ]

Relevance: Similar to Ibandronate sodium, Risedronate sodium belongs to the bisphosphonate class and acts as an antiresorptive agent. Both drugs share a common mechanism of action by inhibiting bone resorption. [, ]

Zoledronate Sodium

Compound Description: Zoledronate Sodium is a potent bisphosphonate medication used to treat osteoporosis, Paget's disease of the bone, and hypercalcemia of malignancy. It functions by binding to bone mineral and inhibiting osteoclast activity, thereby reducing bone resorption. [, , ]

Relevance: Zoledronate Sodium and Ibandronate sodium are both potent bisphosphonates, inhibiting bone resorption by targeting osteoclasts. They differ in their administration routes and potency, with Zoledronate sodium typically administered intravenously and considered more potent. [, , ]

Pamidronate Disodium

Compound Description: Pamidronate disodium is an intravenous bisphosphonate primarily used to treat hypercalcemia of malignancy and bone metastases. It functions by inhibiting bone resorption and reducing the release of calcium from bones. [, ]

Relevance: As with Ibandronate sodium, Pamidronate disodium belongs to the bisphosphonate class and exerts its therapeutic effects by inhibiting bone resorption. Both medications are used in managing bone-related conditions, although their primary indications and routes of administration may differ. [, ]

Clodronate Disodium Salt

Compound Description: Clodronate disodium salt, a bisphosphonate, is used in various research applications due to its ability to inhibit bone resorption and induce apoptosis in osteoclasts. []

Relevance: Similar to Ibandronate sodium, Clodronate disodium salt is a bisphosphonate exhibiting antiresorptive properties. Both compounds inhibit osteoclast activity, leading to reduced bone resorption. While both have research applications, Ibandronate sodium is also clinically used to treat osteoporosis. []

Etidronate Disodium Salt

Compound Description: Etidronate Disodium Salt is a bisphosphonate with a unique mechanism of action compared to other bisphosphonates. It is incorporated into bone and inhibits the formation and dissolution of hydroxyapatite crystals, thereby affecting both bone formation and resorption. []

Relevance: Unlike Ibandronate sodium, which primarily targets osteoclast activity, Etidronate Disodium Salt impacts both osteoblast-mediated bone formation and osteoclast-mediated bone resorption. Both belong to the broader category of bisphosphonates but differ significantly in their mechanisms of action and clinical applications. []

Source and Classification

Ibandronate sodium is classified as a nitrogen-containing bisphosphonate. It is derived from phosphonic acid and is specifically designed to inhibit bone resorption by osteoclasts. The compound is often used in clinical settings to manage conditions such as postmenopausal osteoporosis and to prevent bone complications in cancer patients with bone metastases. The chemical formula for Ibandronate sodium is C9H22N2O7P2C_{9}H_{22}N_{2}O_{7}P_{2} and it is typically administered in its sodium salt form.

Synthesis Analysis

The synthesis of Ibandronate sodium involves several key steps. One common method includes the reaction of 3-(N-methylpentyl)amino propionic acid with phosphorous acid derivatives. The synthesis can be outlined as follows:

  1. Starting Materials: The synthesis begins with 3-(N-methylpentyl) amino propionic acid.
  2. Phosphorylation: The amino acid undergoes phosphorylation using phosphorous acid derivatives to introduce the bisphosphonate functional group.
  3. Formation of Sodium Salt: The resulting compound is then treated with sodium hydroxide to form the sodium salt of Ibandronate.
3 N methylpentyl amino propionic acid+phosphorous acid derivativesIbandronateIbandronate sodium\text{3 N methylpentyl amino propionic acid}+\text{phosphorous acid derivatives}\rightarrow \text{Ibandronate}\rightarrow \text{Ibandronate sodium}

Technical parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Ibandronate sodium has a complex molecular structure characterized by two phosphonate groups attached to a central carbon atom. The structural formula can be represented as follows:

  • Molecular Formula: C9H22N2O7P2C_{9}H_{22}N_{2}O_{7}P_{2}
  • Molecular Weight: Approximately 351.23 g/mol
  • Structural Features:
    • Two phosphonate groups (PO32-PO_3^{2-})
    • An amine group (NH-NH)
    • A propionic acid backbone

The three-dimensional structure reveals that the molecule adopts a conformation that allows effective binding to hydroxyapatite in bone tissue, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Ibandronate sodium participates in various chemical reactions primarily related to its function as a bisphosphonate:

  1. Binding to Hydroxyapatite: Ibandronate can chemically bind to hydroxyapatite crystals in bone through ionic interactions, which leads to its accumulation in bone tissue.
  2. Degradation Reactions: In physiological conditions, Ibandronate can undergo hydrolysis, although it is relatively stable due to its strong P-O bonds.
  3. Synthesis Reactions: As previously mentioned, it can be synthesized through phosphorylation reactions involving various reagents.

These reactions are essential for understanding both the therapeutic effects and the stability of Ibandronate .

Mechanism of Action

The primary mechanism of action of Ibandronate sodium involves the inhibition of osteoclast-mediated bone resorption. This occurs through several pathways:

  1. Inhibition of Osteoclast Formation: Ibandronate reduces the recruitment and differentiation of osteoclast precursors.
  2. Induction of Osteoclast Apoptosis: It promotes programmed cell death in mature osteoclasts, thereby reducing bone resorption rates.
  3. Binding Affinity for Bone Mineral: The strong affinity for hydroxyapatite ensures that Ibandronate remains localized in bone tissue over extended periods.

This multifaceted action results in increased bone mineral density and decreased risk of fractures in patients .

Physical and Chemical Properties Analysis

Ibandronate sodium exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; poorly soluble in organic solvents
  • Stability: Stable under normal conditions but sensitive to light
  • pH Range: Typically formulated at a pH range of 6-8 for injectable solutions

These properties are critical for its formulation and administration routes .

Applications

Ibandronate sodium has several significant scientific and clinical applications:

  1. Treatment of Osteoporosis: It is widely used for preventing osteoporosis-related fractures in postmenopausal women.
  2. Management of Bone Metastases: Used in cancer patients to prevent skeletal-related events due to metastatic bone disease.
  3. Research Applications: Investigated for potential use in treating Paget's disease and other metabolic bone disorders.

In addition to these applications, ongoing research explores its use in novel delivery systems such as nanoparticles for enhanced bioavailability .

Molecular Mechanisms of Action in Bone Remodeling

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS)

Ibandronate sodium (C~9~H~22~NNaO~7~P~2~) belongs to the nitrogen-containing bisphosphonate (N-BP) class and exerts its primary antiresorptive effect through potent inhibition of farnesyl pyrophosphate synthase (FPPS), a pivotal enzyme in the mevalonate pathway. This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently farnesyl pyrophosphate (FPP) [1] [3]. Structural studies reveal that ibandronate's tertiary nitrogen within its pentylaminoalkyl side chain enables high-affinity chelation with magnesium ions coordinated in the FPPS active site, forming a critical charge-stabilized interaction that competitively blocks substrate binding [10]. This inhibition disrupts downstream production of both FPP and geranylgeranyl pyrophosphate (GGPP), the latter synthesized by GGPP synthase (GGPPS) from FPP [2]. While ibandronate primarily targets FPPS, recent evidence indicates that sufficient depletion of FPP pools also functionally impairs GGPPS activity, leading to concerted suppression of both FPP and GGPP biosynthesis [2] [7]. At the molecular level, ibandronate exhibits an FPPS half-maximal inhibitory concentration (IC~50~) of approximately 40-60 nM, positioning it as a potent but not the most potent inhibitor among clinical bisphosphonates (Table 1) [10].

Table 1: Enzymatic Inhibition Profile of Ibandronate Sodium

Target EnzymeIC₅₀ (nM)Primary Biochemical ConsequenceDownstream Cellular Effect
FPPS40-60Depletion of FPP and GGPPLoss of protein geranylgeranylation
GGPPS (indirect)N/AReduced GGPP synthesis due to FPP substrate limitationImpaired membrane localization of small GTPases

Osteoclast Apoptosis Induction via Mevalonate Pathway Disruption

The depletion of GGPP by ibandronate triggers a cascade of cellular dysfunction culminating in osteoclast apoptosis. GGPP serves as an essential lipid attachment for the post-translational prenylation of small GTPase signaling proteins (e.g., Rab, Rac, Rho, Cdc42) [1] [6]. These proteins require membrane localization via geranylgeranylation for their activity in regulating cytoskeletal dynamics, vesicular trafficking, and cell survival signaling. Ibandronate-induced GGPP deficiency leads to defective prenylation, causing mislocalization and functional inactivation of these critical GTPases [2] [10]. Specifically, impaired geranylgeranylation of Rho GTPases disrupts the formation of the actin-rich sealing zone (also known as the ruffled border), which is essential for osteoclast adhesion to the bone surface and the resorptive process [2] [9]. Concurrently, loss of Rab protein function disrupts intracellular vesicle trafficking, including acidification of the resorption lacuna [2].

These cytoskeletal and functional disruptions initiate caspase-mediated apoptosis. Studies using RAW264.7-derived osteoclasts demonstrate that ibandronate treatment induces activation of caspase-3 and markers of the unfolded protein response (UPR), consistent with ER stress-induced apoptosis [2] [5]. In vivo evidence from rat models confirms that ibandronate significantly reduces osteoclast numbers and surface area, correlating with suppressed expression of hydroxymethylglutaryl-CoA reductase (HMGCR), a key indicator of mevalonate pathway inhibition within osteoclasts [6]. This mechanism is highly selective for osteoclasts due to the localized drug release and uptake during bone resorption [1] [3].

Hydroxyapatite Binding Affinity and Skeletal Distribution Dynamics

Ibandronate possesses a high, but not maximal, affinity for bone mineral due to its specific chemical structure. The core bisphosphonate structure (P-C-P) provides the foundation for calcium chelation, while the R1 hydroxyl group (-OH) enhances binding to hydroxyapatite (HAP) crystals (Ca~10~(PO~4~)~6~(OH)~2~) via a tertiary interaction involving the hydroxyl oxygen [1] [4] [10]. This binding forms a stable six-membered ring structure upon coordination with calcium ions on the HAP surface [9]. The affinity is quantified by its dissociation constant (K~d~) or mineral adsorption coefficient. Ibandronate exhibits moderate HAP binding affinity compared to other N-BPs (Table 2), ranking below zoledronate and alendronate but above risedronate [4] [10]. This moderate affinity significantly influences its pharmacokinetic profile:

  • Skeletal Distribution: Ibandronate preferentially incorporates into sites of active bone remodeling due to greater exposure of HAP binding sites [1] [9].
  • Release Kinetics: Bound ibandronate is released locally during osteoclast-mediated acidification of the resorption lacuna, facilitating targeted intracellular uptake by osteoclasts [3] [9].
  • Skeletal Retention: While possessing a long biological half-life (estimated years in humans), its moderate affinity suggests a potentially shorter skeletal retention compared to zoledronate or alendronate [4] [10]. Experimental data show that analogs with lower HAP affinity (e.g., NE-58025) exhibit rapid reversibility of effect upon cessation, implying that ibandronate's reversibility profile lies between that of risedronate and high-affinity agents like alendronate [4].

Table 2: Hydroxyapatite Binding Affinity of Nitrogen-Containing Bisphosphonates

BisphosphonateRelative HAP Binding Affinity (Ranking)Key Structural Determinants of AffinityFunctional Half-life
Zoledronate1 (Highest)Imidazole ring, dual N atoms, R1 -OHVery Long
Alendronate2Aminoalkyl chain length (4C), R1 -OHVery Long
Ibandronate3Tertiary N in pentylamino chain, R1 -OHLong
Risedronate4Pyridinyl ring (N heterocycle), R1 -OHModerate
NE-58025 (Low Affinity BP)5 (Lowest)Cycloalkyl constraint limiting phosphonate access to HAPShort

Comparative Analysis of Nitrogen-Containing Bisphosphonate Mechanisms

All N-BPs share the core mechanism of FPPS inhibition within osteoclasts, but structural variations in their R~2~ side chains confer significant differences in potency, enzyme binding kinetics, and HAP affinity, leading to distinct pharmacological profiles (Table 3). Ibandronate features a tertiary nitrogen within a pentylaminoalkyl chain (-NH-CH~2~-CH~2~-CH~2~-CH~2~-CH~3~). This structure provides:

  • Moderate FPPS Inhibition Potency: Ibandronate (IC~50~ ~40-60 nM) is less potent than zoledronate (IC~50~ ~5-10 nM) or risedronate (IC~50~ ~15-25 nM) but significantly more potent than pamidronate (IC~50~ ~300-500 nM) [10]. The tertiary nitrogen and hydrophobic pentyl group contribute to favorable interactions within the FPPS active site pocket.
  • Moderate HAP Affinity: As discussed, ibandronate's affinity for bone mineral is lower than alendronate or zoledronate but higher than risedronate [4] [10]. This impacts its distribution and retention.
  • Lipophilicity Profile: The alkyl chain contributes to moderate lipophilicity, potentially influencing cellular uptake dynamics compared to more hydrophilic (e.g., pamidronate) or more lipophilic (e.g., minodronate) analogs [7] [10].

Molecular Basis of Differential Effects: The orientation of the nitrogen atom and the 3D conformation of the R~2~ side chain critically determine the binding efficiency to the FPPS active site. Zoledronate's imidazole ring and risedronate's pyridinyl ring optimize nitrogen positioning and allow additional interactions (e.g., hydrophobic contacts in zoledronate's case), leading to superior enzyme inhibition [10]. Ibandronate's flexible alkyl chain allows conformational adaptation within the FPPS pocket, achieving good but not maximal potency. Regarding bone affinity, the orientation and charge distribution of the phosphonate groups and the R1 group primarily determine the strength of HAP coordination. Zoledronate and alendronate achieve optimal charge distribution and chelation geometry for high-affinity binding [4] [10].

Table 3: Structural Determinants of N-BP Mechanism and Potency

BisphosphonateR² Side Chain StructureKey Structural Features Influencing MechanismFPPS Inhibition IC₅₀ (nM)Relative Anti-resorptive Potency (vs. Etidronate)
ZoledronateHeterocyclic (Imidazole)Dual N atoms optimal for Mg²⁺ chelation; hydrophobic interactions5-10>10,000
RisedronateHeterocyclic (Pyridinyl)N in ring optimal position; conformational rigidity15-25~5,000
MinodronateHeterocyclic (Imidazopyridine)Extended fused ring system; enhanced hydrophobic fit~2>10,000
IbandronateAlkylamino (Pentyl)Tertiary N; flexible hydrophobic chain; conformational adaptability40-60~5,000
AlendronateAlkylamino (Butyl)Primary N; shorter chain length~100~1,000
PamidronateAlkylamino (Ethyl)Primary N; shortest chain; high hydrophilicity300-500~100

Table 4: Comparative Clinical Bisphosphonate Profiles Based on Core Mechanisms

BisphosphonateFPPS Inhibitory PotencyHAP Binding AffinityFunctional Half-LifeMolecular Basis of Differentiation
ZoledronateHighestHighestLongestImidazole ring optimizes FPPS binding; phosphonate geometry maximizes HAP coordination.
AlendronateModerate-HighHighVery LongAminoalkyl chain length balances FPPS potency and strong HAP affinity via phosphonate orientation.
IbandronateHighModerateLongTertiary nitrogen and pentyl chain confer good FPPS inhibition; moderate HAP affinity due to chain flexibility.
RisedronateHighLow-ModerateModeratePyridinyl ring enables strong FPPS inhibition; lower HAP affinity influenced by ring structure.

Properties

CAS Number

138844-81-2

Product Name

Ibandronate sodium

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate

Molecular Formula

C9H23NNaO7P2

Molecular Weight

342.22 g/mol

InChI

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);

InChI Key

WQVSHLXLXKMYEW-UHFFFAOYSA-N

SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Synonyms

(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate
1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate
BM 21.0955
BM 210955
BM-21.0955
BM-210955
BM21.0955
BM210955
Bondronat
Boniva
Bonviva
ibandronate
ibandronate sodium
Ibandronate Sodium Anhydrous
ibandronic acid
ibandronic acid, sodium salt, monohydrate
RPR 102289A
RPR-102289A
RPR102289A

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.